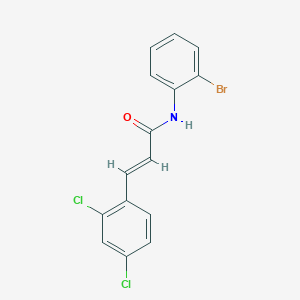
(2E)-N-(2-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromoaniline and 2,4-dichlorobenzaldehyde.
Formation of the Intermediate: The first step involves the formation of an intermediate Schiff base through a condensation reaction between 2-bromoaniline and 2,4-dichlorobenzaldehyde in the presence of an acid catalyst.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: Finally, the amine undergoes an amidation reaction with acryloyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for higher yields and purity. This might involve continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(2-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological activity. It may serve as a model compound for understanding the interactions between halogenated aromatic compounds and biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(2-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, potentially leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide
- (2E)-N-(2-bromophenyl)-3-(2,4-difluorophenyl)prop-2-enamide
- (2E)-N-(2-iodophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-N-(2-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide is unique due to the specific combination of bromine and chlorine atoms
Properties
Molecular Formula |
C15H10BrCl2NO |
|---|---|
Molecular Weight |
371.1 g/mol |
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrCl2NO/c16-12-3-1-2-4-14(12)19-15(20)8-6-10-5-7-11(17)9-13(10)18/h1-9H,(H,19,20)/b8-6+ |
InChI Key |
VFHIFMXINJGAED-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11125627.png)
![N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11125628.png)

![N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11125642.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125649.png)
![N-(3-acetylphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125662.png)
![7-Chloro-1-(3-chlorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125670.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate](/img/structure/B11125671.png)
![7-Chloro-1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125681.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11125687.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide](/img/structure/B11125712.png)
![N-(3-chloro-4-methoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125714.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125715.png)
![3-hydroxy-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125717.png)
